molecular formula C16H24N2O15P2 B1220013 dTDP-4-dehydro-6-deoxy-alpha-D-glucose

dTDP-4-dehydro-6-deoxy-alpha-D-glucose

Cat. No. B1220013
M. Wt: 546.31 g/mol
InChI Key: PSXWNITXWWECNY-UCBTUHGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-4-Dehydro-6-deoxy-alpha-D-glucose, also known as dTDP-4-dehydro-6-deoxy-D-galactose or dTDP-6-deoxy-D-xylo-4-hexulose, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound can be biosynthesized from dTDP-D-glucose. Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, silver linden, horseradish tree, and maitake. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a dTDP-sugar having 4-dehydro-6-deoxy-alpha-D-glucose as the sugar component. It is an intermediate in dTDP-rhamnose biosynthesis. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a dTDP-D-glucose. It is a conjugate acid of a this compound(2-).

properties

Molecular Formula

C16H24N2O15P2

Molecular Weight

546.31 g/mol

IUPAC Name

[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,12+,13-,15-/m1/s1

InChI Key

PSXWNITXWWECNY-UCBTUHGZSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

synonyms

dTDP-6-deoxy-D-xylo-4-hexulose
dTDP-DXH
thymidine diphosphate-6-deoxy-D-xylo-4-hexulose
thymidine diphosphate-6-deoxy-xylo-4-hexulose
thymidine diphosphate-6-deoxy-xylo-4-hexulose, alpha-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-6-deoxy-alpha-D-glucose
Reactant of Route 2
dTDP-4-dehydro-6-deoxy-alpha-D-glucose
Reactant of Route 3
dTDP-4-dehydro-6-deoxy-alpha-D-glucose
Reactant of Route 4
dTDP-4-dehydro-6-deoxy-alpha-D-glucose
Reactant of Route 5
Reactant of Route 5
dTDP-4-dehydro-6-deoxy-alpha-D-glucose
Reactant of Route 6
dTDP-4-dehydro-6-deoxy-alpha-D-glucose

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